molecular formula C16H15BrO3 B8173374 Benzyl 2-(3-bromo-5-methylphenoxy)acetate

Benzyl 2-(3-bromo-5-methylphenoxy)acetate

Cat. No.: B8173374
M. Wt: 335.19 g/mol
InChI Key: SYLYMPNNDIUREU-UHFFFAOYSA-N
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Description

Benzyl 2-(3-bromo-5-methylphenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a benzyl group attached to a 2-(3-bromo-5-methylphenoxy)acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(3-bromo-5-methylphenoxy)acetate typically involves the reaction of 3-bromo-5-methylphenol with benzyl bromoacetate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The base, often potassium carbonate or sodium hydroxide, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-bromo-5-methylphenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted phenoxyacetates, phenoxyacetic acids, and phenoxyethanols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 2-(3-bromo-5-methylphenoxy)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 2-(3-bromo-5-methylphenoxy)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(3-chloro-5-methylphenoxy)acetate
  • Benzyl 2-(3-fluoro-5-methylphenoxy)acetate
  • Benzyl 2-(3-iodo-5-methylphenoxy)acetate

Uniqueness

Benzyl 2-(3-bromo-5-methylphenoxy)acetate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the methyl group on the phenoxy ring can influence the compound’s steric and electronic properties, further distinguishing it from its analogs.

Properties

IUPAC Name

benzyl 2-(3-bromo-5-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-12-7-14(17)9-15(8-12)19-11-16(18)20-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLYMPNNDIUREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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